C.I. Acid Blue 252
Description
Historical and Evolutionary Trajectory of Acid Blue Chromophores in Industrial Chemistry
The history of acid blue dyes is intrinsically linked to the rise of the synthetic dye industry in the mid-19th century. A pivotal moment was the first industrial synthesis of a natural dye, alizarin (B75676) (a red anthraquinone (B42736) dye), from coal tar-derived anthracene (B1667546) in 1869. wikipedia.org This achievement shifted focus towards the versatile and stable anthraquinone skeleton as a basis for new synthetic colorants. britannica.com
Early synthetic dyes often lacked the durability required for textiles, but the anthraquinone structure offered a pathway to creating dyes with superior fastness properties. The evolution of acid blue chromophores involved strategic chemical modifications to the anthraquinone core. By introducing sulfonic acid groups (-SO3H), chemists were able to render the insoluble anthraquinone structure water-soluble, a key requirement for acid dyes. wikipedia.org
Further development focused on fine-tuning the shade and performance. The number and position of amino and hydroxyl groups on the anthraquinone ring were altered to control the final color. For instance, the introduction of these substituents at specific positions (1, 4, 5, or 8) is critical for achieving the desired blue hues. wikipedia.org This evolutionary process, driven by industrial demand for vibrant and long-lasting colors, led to the creation of a wide array of anthraquinone acid dyes, including well-documented compounds like C.I. Acid Blue 25 and C.I. Acid Blue 45. wikipedia.orgworlddyevariety.com
Current Academic Research Landscape for C.I. Acid Blue 252 and Structurally Related Compounds
While direct academic research on this compound is not prominent in public databases, a significant body of research exists for structurally analogous anthraquinone acid dyes. This research provides a clear picture of the scientific interests and challenges associated with this class of compounds. A primary focus of modern research is the environmental fate of these dyes and the development of methods for their removal from industrial wastewater. Due to their stable aromatic structure, anthraquinone dyes are often resistant to biodegradation. nih.govwhiterose.ac.uk
Much of the research, therefore, investigates advanced oxidation processes (AOPs) for their degradation. Studies on C.I. Acid Blue 25, for example, have explored its decolorization and degradation using methods like UV/H₂O₂ and UV/Fe(II) processes. researchgate.net Similarly, extensive research on C.I. Acid Blue 80 has focused on its photocatalytic degradation using titanium dioxide (TiO₂) as a catalyst under UV or sunlight irradiation. researchgate.netmdpi.comnih.gov These studies are crucial for developing effective wastewater treatment technologies for the textile industry.
The following table summarizes key research findings for these related compounds, illustrating the typical areas of investigation for anthraquinone acid dyes.
| Compound | Research Focus | Key Findings | Citation |
|---|---|---|---|
| C.I. Acid Blue 25 | Photocatalytic Degradation | The degradation of the dye was investigated using TiO₂ as a photocatalyst. Adsorption played a significant role in the degradation rate, and analysis showed that some colored intermediate products were formed during the process. | researchgate.net |
| C.I. Acid Blue 25 | Advanced Oxidation Processes (AOPs) | Decolorization was studied using direct UV irradiation, UV/H₂O₂, and UV/Fe(II). The rate of color removal was significantly enhanced by the AOPs compared to UV photolysis alone. | researchgate.net |
| C.I. Acid Blue 80 | Photocatalytic Degradation with Sunlight | The dye was effectively degraded using TiO₂-P25 under natural sunlight. The process followed pseudo-first-order kinetics, and the optimal conditions were found to be at pH 10 with the addition of H₂O₂. | researchgate.net |
| C.I. Acid Blue 80 | Comparison of AOPs | A kinetic study compared various AOPs, including Fenton/photo-Fenton reactions and heterogeneous photocatalysis with different TiO₂ catalysts (P25, P90, AV01). P90 showed the highest efficiency for mineralization. | mdpi.com |
| C.I. Reactive Blue 19 | Heterogeneous Photocatalysis | The degradation of this anthraquinone dye was enhanced by the presence of electron acceptors like H₂O₂, KBrO₃, and (NH₄)₂S₂O₈, with complete decolorization achieved in 10 minutes under optimal conditions. | scielo.org.za |
Methodological Approaches Employed in the Study of Acid Blue Dye Systems
The characterization and analysis of anthraquinone acid dyes rely on a suite of sophisticated analytical techniques. These methods are essential for quality control in dye manufacturing, for identifying dyes in historical artifacts, and for monitoring their presence and degradation in environmental samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of anthraquinone dyes. tandfonline.comcabidigitallibrary.org Typically, a reversed-phase column (like a C18 column) is used with a mobile phase consisting of a mixture of water, an organic solvent (such as methanol (B129727) or acetonitrile), and an acid (like formic acid) to ensure sharp peaks. tandfonline.comcabidigitallibrary.org HPLC systems are often coupled with a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the identification of dyes based on their retention time and their unique absorption spectra. researchgate.net
For more definitive identification, especially of degradation products or in complex mixtures, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). This powerful combination provides molecular weight information and fragmentation patterns, which can elucidate the precise chemical structure of the dye and its intermediates. nih.govacs.org
UV-Visible Spectroscopy is a fundamental tool used to determine the absorption characteristics of a dye, which is directly related to its color. researchgate.net It is used to measure the concentration of the dye in solution and to monitor the rate of decolorization during degradation studies. Other techniques like Capillary Electrophoresis have also been applied for the forensic analysis of acid dyes extracted from fibers, offering rapid and discriminating separations. researchgate.net
The table below outlines the primary analytical methods used in the study of anthraquinone acid dyes.
| Methodological Approach | Application in Dye Analysis | Citation |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of dyes and their degradation products. Used for purity assessment and analysis of complex mixtures. | tandfonline.comcabidigitallibrary.orgresearchgate.netacs.org |
| UV-Visible Spectroscopy | Determination of maximum absorption wavelength (λmax), quantification of dye concentration, and monitoring decolorization kinetics. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural identification of dyes and unknown intermediate products formed during degradation by providing molecular weight and fragmentation data. | nih.govacs.org |
| Capillary Electrophoresis (CE) | Rapid separation and forensic analysis of dye components extracted from textile fibers. | researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups within the dye molecule, often used to confirm the chemical structure. | mfa.org |
Properties
CAS No. |
12269-83-9 |
|---|---|
Molecular Formula |
C47H66O13 |
Synonyms |
C.I. Acid Blue 252 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of C.i. Acid Blue 252 Analogues
Exploration of Novel Synthesis Pathways for C.I. Acid Blue 25 and Related Structures
The traditional synthesis of C.I. Acid Blue 25 and its analogues primarily relies on the nucleophilic substitution of a halogen atom on an anthraquinone (B42736) core. Specifically, the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid, with aniline (B41778) is the key step. rsc.orgwikipedia.orgworlddyevariety.com Modern research aims to refine this process by optimizing catalytic systems and embracing green chemistry principles.
Catalytic Systems and Reaction Engineering Optimization
The condensation of bromaminic acid with an arylamine is a classic example of an Ullmann condensation reaction, which traditionally requires copper or a copper salt as a catalyst and often involves high temperatures. scispace.comresearchgate.net Advances in catalysis have sought to improve the efficiency and conditions of this reaction.
One significant area of development is the design of more effective copper-based catalytic systems. For instance, the use of a monovalent copper complex with a macrocyclic ligand like 1,4,7,10-tetraazacyclododecane-1,3-diene has been shown to catalyze the aryl amination of bromaminic acid. google.com This approach can lead to higher yields and cleaner reaction profiles by minimizing side products.
From a reaction engineering perspective, optimization of process parameters is crucial for industrial-scale production. A patented process for preparing C.I. Acid Blue 25 highlights a method where aniline is first emulsified with Taigu oil in water. medchemexpress.com The subsequent reaction with bromaminic acid and sodium bicarbonate is then carried out under a nitrogen atmosphere at a controlled temperature of 83-86°C. This method represents an effort to control the reaction environment to maximize product yield and purity.
Table 1: Optimized Reaction Parameters for C.I. Acid Blue 25 Synthesis
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Catalyst System | Monovalent Copper Complex | To enhance catalytic activity in aryl amination. | google.com |
| Reaction Medium | Aqueous Emulsion (with Taigu oil) | To create a stable reaction environment and avoid organic solvents. | medchemexpress.com |
| Temperature | 83-86 °C | To control the reaction rate and minimize side reactions. | medchemexpress.com |
Green Chemistry Principles in C.I. Acid Blue 25 Synthesis
A major thrust in modern chemical synthesis is the adoption of green chemistry principles to reduce environmental impact. In the context of C.I. Acid Blue 25 synthesis, this primarily involves replacing traditional organic solvents with water. A key challenge in using water as a solvent for the Ullmann condensation is the low solubility of the reactants.
To overcome this, innovative approaches have been developed. One patented method describes the emulsification of aniline in a pure water system, which then reacts with bromaminic acid in the presence of a catalyst. medchemexpress.com This strategy eliminates the need for organic solvents, thereby reducing solvent costs and preventing air pollution. medchemexpress.com The synthesis of key intermediates, such as 1-aminoanthraquinone, has also been a focus of green chemistry research, with methods developed for its synthesis via high-temperature ammonolysis using a continuous-flow method, which offers enhanced safety and efficiency.
Functionalization and Derivatization for Enhanced Research Utility of C.I. Acid Blue 25
Beyond its traditional use as a dye, the C.I. Acid Blue 25 scaffold can be chemically modified to create derivatives with enhanced utility for research, such as in the development of molecular probes or advanced materials.
Molecular Design for Spectroscopic Probes and Labeling
The inherent chromophoric and potentially fluorescent properties of the anthraquinone core make it an attractive platform for designing spectroscopic probes. By strategically introducing or modifying functional groups, the molecule's absorption and emission characteristics can be tuned for specific applications, such as sensing or cellular imaging. mdpi.com
The synthesis of C.I. Acid Blue 25 itself involves forming an amino-aryl linkage at the 4-position of the anthraquinone ring. This same synthetic principle can be extended to create a library of analogues. Research has demonstrated the synthesis of various 4-substituted 1-amino-9,10-anthraquinones by reacting bromaminic acid with different primary aliphatic and aromatic amines. rsc.org For example, reacting bromaminic acid with 2-aminoethanol yields a derivative with a hydroxyl group that can be further modified. rsc.org
These modifications can influence the molecule's electronic properties and its potential to act as a probe. For instance, introducing specific binding moieties could allow the dye to target particular biomolecules or ions, with a corresponding change in its spectroscopic signal upon binding. While not yet fully realized for C.I. Acid Blue 25 itself, the synthesis of fluorescent 23-hydroxybetulinic acid derivatives coupled with coumarin (B35378) dyes showcases a similar principle of using a known chemical scaffold to build targeted probes. mdpi.com The development of such probes from the Acid Blue 25 structure could be valuable for detecting specific analytes or for use in techniques like fluorescence microscopy. mdpi.comacs.org
Table 2: Examples of Functionalized Anthraquinone Derivatives from Bromaminic Acid
| Reactant Amine | Resulting Derivative | Potential Application | Source |
|---|---|---|---|
| Aniline | C.I. Acid Blue 25 | Dyeing, Potential for further functionalization | worlddyevariety.com |
| 2-Aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | Intermediate for further derivatization (e.g., esterification) | rsc.org |
| Diethylamine | 1-Amino-4-(diethylamino)-anthraquinone-2-sulfonic acid | Altered spectroscopic properties | researchgate.net |
Integration into Composite Materials and Supramolecular Assemblies
The integration of dye molecules like C.I. Acid Blue 25 into larger structures such as composite materials or supramolecular assemblies can impart color and other functionalities to the final material. While the use of materials to adsorb and remove Acid Blue 25 from water is well-documented, incorporating it as a functional component is a more advanced area of research. medchemexpress.comresearchgate.net
A key strategy for creating such materials is through supramolecular polymerization, where molecules self-assemble into well-ordered, larger structures through non-covalent interactions. Research on a specially designed anthraquinone dye, featuring 3,4,5-tri(dodecyloxy)benzamide pendants, has shown that it can undergo supramolecular polymerization. rsc.org This process initially forms 2D-monolayered nanosheets in a kinetically controlled state, which then transform into more stable, hierarchically chiral aggregates. rsc.orgscispace.comrsc.org This demonstrates that with appropriate functionalization—in this case, adding moieties capable of strong intermolecular interactions like hydrogen bonding—anthraquinone dyes can serve as building blocks for complex, self-assembled nanomaterials. rsc.org
By applying similar principles, analogues of C.I. Acid Blue 25 could be designed to participate in host-guest chemistry or to be covalently incorporated into polymer chains, creating functional composite materials. nih.gov For example, methacrylated anthraquinone dyes have been synthesized and copolymerized to create colored polymers where the dye is covalently bound, preventing it from leaching out. This approach is promising for applications requiring high stability, such as in medical devices.
Environmental Chemistry and Degradation Pathways of C.i. Acid Blue 252
Advanced Oxidation Processes (AOPs) for the Decontamination of C.I. Acid Blue 252
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading complex and recalcitrant organic pollutants, such as this compound, into simpler, less toxic compounds, and ultimately mineralizing them to carbon dioxide and water.
Photolytic and photocatalytic methods are prominent AOPs that utilize light energy to initiate the degradation process.
The UV/H₂O₂ process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. This method has proven effective for various dyes. For instance, studies on Acid Blue 113 demonstrated significant decolorization using a UV/H₂O₂ system. researchgate.net The efficiency of this process is dependent on factors like H₂O₂ concentration, pH, and reaction time. researchgate.net
Heterogeneous photocatalysis , most commonly employing titanium dioxide (TiO₂), is a widely researched AOP for dye degradation. mdpi.com When the semiconductor TiO₂ is irradiated with UV light of sufficient energy, it generates an electron-hole pair (e⁻/h⁺). The photogenerated holes can directly oxidize the dye molecule or react with water to form hydroxyl radicals. The electrons can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻), which further contribute to the oxidative degradation. mdpi.com
Research on various acid dyes illustrates the efficacy of this method. For Acid Blue 9, degradation using UV/TiO₂ followed pseudo-first-order kinetics, with the reaction rate increasing with the catalyst concentration. iwra.org Similarly, studies on Acid Blue 80 showed that TiO₂ (specifically the P90 variant) could achieve 97.3% mineralization under optimal pH conditions. mdpi.com Other semiconductor materials have also been explored; for example, zinc oxide (ZnO) nanoparticles achieved 99% degradation of Acid Blue 25 under visible light. researchgate.net
Table 1: Research Findings on Photocatalytic Degradation of Various Acid Dyes
| Dye | Catalyst | Key Findings | Efficiency | Reference |
|---|---|---|---|---|
| Acid Blue 9 | TiO₂ (Degussa P-25) | Degradation follows pseudo-first-order kinetics. Rate increases with catalyst concentration. | Complete color removal achieved. | iwra.org |
| Acid Blue 25 | ZnO Nanoparticles | Optimal conditions: 150 mg/L catalyst dose, 10 mg/L initial dye concentration. | 99% degradation in 150 minutes. | researchgate.net |
| Acid Blue 29 | CdS/TiO₂ Nanocomposite | Nanocomposite showed significantly higher activity than pure TiO₂ or CdS under visible light. | 84% degradation after 90 minutes. | researchgate.netnih.gov |
| Acid Blue 80 | TiO₂ (P25, P90, AV01) | P90 catalyst was most effective. Mineralization was highest at acidic pH. | Up to 97.3% mineralization (TOC removal) with P90 at pH 3 after 24h. | mdpi.com |
| Acid Blue 113 | TiO₂ Suspension | pH and initial dye concentration were the most influential factors. | 98.7% removal under optimized conditions. | mdpi.com |
Electrochemical AOPs degrade pollutants through anodic oxidation. This can occur directly on the anode surface or indirectly via electrochemically generated oxidants like hydroxyl radicals, active chlorine (hypochlorite), or persulfate. jchps.com The choice of anode material is critical, with dimensionally stable anodes (DSAs) like those based on TiO₂/RuO₂ being common. unesp.brresearchgate.net A photo-assisted electrochemical process on a TiO₂/RuO₂ anode was effective in degrading Acid Blue 40, removing 90% of the color and 64% of the Total Organic Carbon (TOC). unesp.br
Cold atmospheric plasma (CAP) is an emerging AOP that generates a cocktail of highly reactive species—including radicals (•OH, •O), ions, electrons, and UV photons—when a gas like argon is energized. researchgate.net These species can effectively degrade organic compounds in water. In a study on Acid Blue 25, direct treatment with a cold atmospheric pressure plasma jet resulted in almost complete removal of the dye. researchgate.net
Table 2: Research Findings on Electrochemical and Plasma Degradation of Acid Dyes
| Dye | Method | Key Findings | Efficiency | Reference |
|---|---|---|---|---|
| Acid Blue 40 | Photo-assisted Electrochemical (TiO₂/RuO₂ anode) | Process degraded color and TOC following pseudo-first-order kinetics. | 90% color removal; 64% TOC removal in 90 minutes. | unesp.brresearchgate.net |
| Acid Red 94 (Rose Bengal) | Electrochemical (Ti/RuO₂-TiO₂ anode) | Degradation rate increased with applied current density. | High COD reduction achieved. | jchps.com |
| Acid Blue 25 | Cold Atmospheric Plasma Jet | Direct plasma treatment was highly effective. | Almost complete removal. | researchgate.net |
Ozonation and Fenton-type processes are powerful homogeneous AOPs. Ozonation involves bubbling ozone (O₃) through the contaminated water. Degradation can occur via two pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals, which are formed from ozone decomposition, particularly at alkaline pH. researchgate.net Ozonation has been shown to be highly effective for color removal from various dyes, including azo dyes like Orange II and Acid Red 27, where over 98% color removal was achieved within 30 minutes. researchgate.net
The Fenton process utilizes a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. This reaction is most efficient under acidic conditions (typically pH 3). nih.gov The photo-Fenton process, which combines Fenton's reagent with UV light, can further enhance the degradation rate. For Acid Blue 25, the Fenton process achieved 96% removal at optimal conditions. sid.ir In the case of Acid Blue 80, the photo-Fenton reaction was exceptionally rapid, with a decolorization half-life of less than one minute. mdpi.com
Table 3: Research Findings on Ozonation and Fenton Processes for Acid Dyes
| Dye | Method | Optimal Conditions | Efficiency | Reference |
|---|---|---|---|---|
| Acid Blue 25 | Fenton | pH 3, Temp 43°C, [Fe²⁺]/[H₂O₂] = 0.3 | 96% removal in 10 minutes. | sid.ir |
| Acid Blue 80 | Photo-Fenton | pH 3, H₂O₂/Fe²⁺ = 10:1 | Decolorization half-time < 1 minute. | mdpi.com |
| Orange II & Acid Red 27 | Ozonation | Effective across pH 5-9. | >98% color removal in 30 minutes. | researchgate.net |
Biological Transformation and Bioremediation of this compound
Bioremediation offers an eco-friendly and potentially cost-effective alternative to chemical treatment methods, utilizing the metabolic processes of microorganisms and plants to break down or sequester pollutants.
A wide range of microorganisms, including bacteria and fungi, can decolorize and degrade synthetic dyes. ijbpas.comsjp.ac.lk The degradation is an enzymatic process. For anthraquinone (B42736) dyes like this compound, key enzymes include laccases, peroxidases, and anthraquinone reductases. ijbpas.comresearchgate.net These enzymes initiate the breakdown of the dye's chromophore, which is responsible for its color.
A study on Acid Blue 25, also an anthraquinone dye, showed that a fungal consortium could achieve degradation by first cleaving the chromophore via anthraquinone reductase, leading to the formation of various intermediate metabolites. ijbpas.com Similarly, crude laccase extracted from the fungus Penicillium chrysogenum has been used to decolorize Acid Blue 113. researchgate.net Bacterial degradation is also prominent; strains of Pseudomonas and Bacillus have demonstrated the ability to decolorize C.I. Direct Blue 201. sjp.ac.lk For azo dyes, the initial step is often the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, a process that is often more efficient under anaerobic conditions. nih.gov
Table 4: Research Findings on Microbial Degradation of Acid Dyes
| Dye | Microorganism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| Acid Blue 25 (Anthraquinone) | Fungal Consortium | Degradation initiated by anthraquinone reductase, leading to chromophore cleavage. | ijbpas.com |
| Acid Blue 113 (Azo) | Bacterial Culture (Azoreductase) | Effective biodegradation with up to 96% removal. | nih.gov |
| Acid Blue 113 (Azo) | Crude Laccase (from P. chrysogenum) | Enzymatic process successfully decolorized the dye. | researchgate.net |
| C.I. Direct Blue 201 | Pseudomonas sp., Bacillus sp. | Isolated bacteria showed significant decolorization ability. | sjp.ac.lk |
Phytoremediation is a technology that uses living plants to clean up contaminated soil, air, and water. nih.gov The primary mechanisms involved in the removal of dyes from water include rhizofiltration (adsorption onto roots), phytoextraction (uptake and accumulation in plant tissues), and phytodegradation (breakdown of pollutants by plant enzymes). nih.govijesd.org
Table 5: Research Findings on Phytoremediation of Dyes Using Aquatic Plants
| Plant Species | Dye Treated | Key Findings | Efficiency | Reference |
|---|---|---|---|---|
| Pistia sp. (Water Lettuce) | Remazol Brilliant Blue R (Anthraquinone) | Optimal conditions: pH 7, 60g biomass, 10 mg/L dye. | 93.4% decolorization. | ikm.org.my |
| Lemna minor (Duckweed) | C.I. Acid Blue 92 | Demonstrated potential for degradation. | High removal percentage reported. | ijesd.orgnih.gov |
| Eichhornia crassipes (Water Hyacinth) | Methylene Blue | Plant showed high tolerance and removal capacity. | 98.42% color removal. | researchgate.net |
| Juncus effusus | Methylene Blue | Uptake by roots confirmed with DART-HRMS analysis. | High adsorption capacity observed. | nih.gov |
Adsorption and Separation Processes for this compound Removal from Aqueous Solutions
The removal of acid dyes from wastewater via adsorption is a widely studied area due to its efficiency and operational simplicity. The process involves the binding of dye molecules onto the surface of an adsorbent material.
Development and Characterization of Novel Adsorbent Materials (e.g., activated carbon, biomass derivatives)
While a vast array of adsorbent materials has been developed for dye removal, specific studies characterizing novel adsorbents for this compound are not prominently available in the current body of scientific literature. Research on similar anionic dyes, however, highlights the efficacy of materials with positively charged surfaces that can attract the anionic dye molecules.
Commonly investigated adsorbents for acid dyes include:
Activated Carbon: Recognized for its high surface area and porous structure, activated carbon is a highly effective, though often costly, adsorbent for a wide range of dyes. neptjournal.comresearchgate.net Its performance can be influenced by preparation methods and the source material.
Biomass Derivatives: To reduce costs, significant research has focused on adsorbents derived from low-cost agricultural waste. researchgate.net Materials like pomelo pith, corncob, and various leaf powders have been explored for removing other acid dyes. researchgate.netresearchgate.net These materials often possess functional groups such as hydroxyl and carboxyl groups that can be involved in the adsorption process. For instance, studies on Acid Blue 25 have utilized turmeric waste activated carbon and pomelo pith as effective adsorbents. neptjournal.comresearchgate.net
Kinetic and Equilibrium Modeling of this compound Adsorption
Detailed kinetic and equilibrium models specific to the adsorption of this compound are not sufficiently documented. However, the study of other acid dyes provides a general framework for how such processes are typically modeled.
Kinetic Models: These models describe the rate at which the dye is removed from the solution. The most commonly applied models are the pseudo-first-order and pseudo-second-order models. researchgate.netnih.gov The pseudo-second-order model often provides a better fit for the adsorption of acid dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net Studies on Acid Blue 25 have shown that its adsorption can follow a pseudo-second-order kinetic model. researchgate.net
Equilibrium Isotherm Models: Isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are the most frequently used. nih.gov The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation used to describe heterogeneous systems. For Acid Blue 25, its adsorption onto natural sepiolite (B1149698) has been shown to be well-represented by the Langmuir equation. researchgate.net
Adsorbent Regeneration and Reusability Studies
The economic viability of an adsorption process is heavily dependent on the ability to regenerate and reuse the adsorbent material. For this compound, specific regeneration studies are not found in the reviewed literature. Generally, regeneration is achieved by treating the saturated adsorbent with a reagent that can reverse the adsorption mechanism. This can involve changing the pH to alter the surface charge of the adsorbent or using organic solvents. For example, some activated carbons saturated with dyes can be regenerated using solutions like ethanol, allowing for multiple cycles of use. mdpi.comrsc.org However, regeneration can sometimes lead to a partial loss of the adsorbent's uptake capacity. neptjournal.com
Identification and Analysis of this compound Degradation By-products and Mineralization Assessment
Information regarding the specific degradation by-products and mineralization of this compound is not detailed in the available research. The following sections are based on general principles and studies of analogous dyes.
Metabolite Profiling and Proposed Degradation Pathways
There is a lack of specific studies identifying the metabolites and proposing degradation pathways for this compound. For other anthraquinone and azo dyes, degradation, particularly through biological means, often starts with the cleavage of the chromophore. ijbpas.commdpi.com For instance, the biodegradation of Acid Blue 25 by a fungal consortium was observed to begin with the cleavage of the anthraquinone structure by an anthraquinone reductase enzyme, leading to the formation of several polar derivatives like aromatic, sulphonic, and phenol (B47542) complexes. ijbpas.com Similarly, the degradation of the azo dye Acid Blue 113 by Pseudomonas stutzeri involves the breakdown of the azo bond, forming various aromatic amines as intermediate metabolites, which are then further degraded. nih.govnih.gov Analytical techniques such as HPLC, GC-MS, and FTIR are crucial for separating and identifying these intermediate compounds. ijbpas.comnih.gov
Interactions of C.i. Acid Blue 252 with Diverse Substrates and Environmental Matrices
Interaction with Polymeric and Textile Materials
The interaction of C.I. Acid Blue 252 with polymeric and textile materials is governed by fundamental physicochemical principles, primarily involving its adsorption onto and diffusion within the fiber structure. This section focuses on the scientific underpinnings of these interactions, excluding the specifics of industrial dyeing processes. The primary substrates for acid dyes like this compound are protein fibers such as wool and silk, and synthetic polyamides like nylon, all of which possess amine functional groups that are crucial for the binding process.
Dye Uptake and Diffusion Mechanisms in Fibers
The process by which this compound is taken up by fibers is a complex phenomenon involving several stages: transport of the dye from the bulk solution to the fiber surface, adsorption onto the surface, and subsequent diffusion into the fiber's interior. The kinetics of this process are often studied to understand the rate-controlling steps and the efficiency of dye uptake.
Kinetic Models of Adsorption: The rate of dye adsorption is frequently analyzed using kinetic models. While specific studies on this compound are not readily available in the reviewed literature, research on similar acid dyes consistently shows that the process is well-described by the pseudo-second-order kinetic model . This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
The dyeing kinetics of acid dyes on wool and nylon can also be evaluated by more specific models, such as the Cegarra–Puente model, which is tailored for textile dyeing processes. nanochemres.org For instance, a study on C.I. Acid Blue 106 dyeing on woolen yarn found that the process was best described by the modified Cegarra-Puente model, with the highest correlation (R² ≥ 0.99). nanochemres.org
The time of half-dyeing (t½), which is the time required to achieve 50% of the equilibrium dye uptake, is inversely proportional to the diffusion rate. itast.ir Therefore, a lower t½ value indicates a higher diffusion coefficient and faster dyeing. For example, kinetic studies on C.I. Acid Red 1 on different types of wool fibers showed variations in the time of half-dyeing, reflecting differences in fiber morphology and its effect on diffusion. nih.govresearchgate.net
The following table, derived from a study on C.I. Acid Blue 106 on woolen yarn, illustrates typical kinetic parameters that would be relevant for understanding the uptake of this compound.
Table 1: Kinetic Parameters for C.I. Acid Blue 106 Adsorption on Woolen Yarn at Different Temperatures Data is illustrative of typical acid dye behavior.
| Temperature (K) | Rate Constant, k (min⁻¹) | Half-Dyeing Time, t½ (min) |
|---|---|---|
| 338 | 0.042 | 16.50 |
| 348 | 0.051 | 13.59 |
| 363 | 0.061 | 11.36 |
Source: Adapted from a study on C.I. Acid Blue 106. nanochemres.org
The data shows that as temperature increases, the rate constant increases and the half-dyeing time decreases, indicating a faster diffusion process, which is characteristic of an endothermic and activation energy-controlled process. The activation energy (Ea) for the dyeing of C.I. Acid Blue 106 on wool was found to be 20.56 kJ/mol, suggesting the process is facilitated by higher temperatures. nanochemres.org
Investigation of Dye-Fiber Binding Sites and Forces
The substantivity, or affinity, of this compound for fibers like wool and polyamide is determined by the nature and strength of the bonds formed between the dye molecule and the polymer.
Binding Sites: In acidic conditions (typically pH < 7), the terminal amino groups (-NH₂) present in polyamide (nylon) and wool fibers become protonated, forming cationic sites (-NH₃⁺). These positively charged sites are the primary binding locations for anionic acid dyes like this compound, which contain one or more negatively charged sulfonate (-SO₃⁻) groups. The adsorption mechanism is thus predominantly an ion-exchange process. itast.ir
The maximum amount of dye that can be adsorbed by the fiber is related to the number of available binding sites. This is often described by adsorption isotherm models, with the Langmuir isotherm being the most commonly cited for acid dyes on polyamide and wool. mdpi.comscispace.com The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the fiber surface, forming a monolayer. scispace.com
A study on three different acid dyes on polyamide 6 nanofibers confirmed that the adsorption process followed the Langmuir isotherm, indicating a finite number of binding sites are responsible for the interaction. scispace.com Similarly, research on the adsorption of Acid Red 1 on wool fibers showed a good fit with the Langmuir model, yielding a theoretical maximum sorption capacity. nih.govresearchgate.net
Binding Forces: The interaction between this compound and textile fibers involves a combination of forces:
Electrostatic Interactions (Ionic Bonds): This is the principal binding force. It is the strong coulombic attraction between the anionic sulfonate groups (D-SO₃⁻) of the dye and the cationic protonated amino groups (-NH₃⁺) of the fiber. nih.gov
Hydrogen Bonds: Hydrogen bonds can form between the hydrogen atoms of the fiber's amide groups (-CONH-) and electronegative atoms (like oxygen or nitrogen) in the dye molecule, and vice-versa.
The relative contribution of these forces determines the dye's properties. The strong ionic bonds provide high affinity, while the cumulative effect of the weaker van der Waals forces enhances the bond strength and can improve properties like wash fastness.
The table below summarizes the theoretical maximum sorption capacities (S) and affinity constants (K) for different acid dyes on Polyamide 6 nanofibers, as determined by the Langmuir model. This data illustrates how molecular structure influences the binding affinity, a principle that applies to this compound.
Table 2: Langmuir Isotherm Parameters for Various Acid Dyes on Polyamide 6 Nanofibers Data is illustrative of typical acid dye behavior.
| Dye | Maximum Sorption Capacity, S (mg/g) | Langmuir Affinity Constant, K (L/g) |
|---|---|---|
| C.I. Acid Blue 41 | 50.84 | 1.95 |
| C.I. Acid Yellow 42 | 26.53 | 1.34 |
| C.I. Acid Blue 78 | 22.34 | 1.08 |
Source: Adapted from a study on various acid dyes. scispace.com
Computational Chemistry and Theoretical Modeling of C.i. Acid Blue 252 Systems
Quantum Chemical Calculations (DFT) for C.I. Acid Blue 252
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By applying DFT, researchers can predict the reactivity, stability, and spectral characteristics of dyes like Acid Blue 252.
The electronic properties of a dye molecule are fundamental to its behavior. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netchemmethod.com
In a study on the related dye Acid Blue 113, DFT calculations were used to predict its reactivity towards various oxidants. nih.gov The analysis revealed that Acid Blue 113 has a high HOMO value (-5.227 eV), indicating a strong tendency to donate electrons (nucleophilic character). nih.gov This makes it more susceptible to degradation by oxidants with high electron affinity, such as ozone and hydroxyl radicals. nih.gov Natural Bond Orbital (NBO) analysis further confirmed the high stability of the dye's structure due to significant intramolecular and intermolecular interactions. nih.govresearchgate.net
The distribution of Mulliken charges and the molecular electrostatic potential map can also identify the most reactive sites within the molecule, showing how functional groups influence neighboring atoms. nih.govresearchgate.net For Acid Blue 252, it can be inferred that the anthraquinone (B42736) core, amino groups, and sulfonate groups would be the primary sites for electronic interactions and chemical reactions.
Table 1: Predicted Quantum Chemical Properties for Related Acid Dyes This table presents data for Acid Blue 113 as an analogue for this compound.
| Parameter | Value (eV) | Significance |
| HOMO Energy | -5.227 | Electron-donating capacity |
| LUMO Energy | Varies by method | Electron-accepting capacity |
| HOMO-LUMO Gap (vs. OH radical) | 4.22 | High reactivity |
| HOMO-LUMO Gap (vs. O₃) | 4.99 | High reactivity |
| HOMO-LUMO Gap (vs. SO₄⁻ radical) | 7.92 | Lower reactivity |
| HOMO-LUMO Gap (vs. H₂O₂) | 8.10 | Lower reactivity |
Data sourced from studies on Acid Blue 113. nih.gov
Theoretical calculations can predict spectroscopic properties, which can then be validated against experimental data. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations are used to simulate UV-Visible absorption spectra. These simulations help to understand the nature of electronic transitions (e.g., π→π, n→π) that are responsible for the dye's color.
For related azo dyes, DFT analysis has been used to understand the electron charge transfer upon photo-excitation by examining the distribution of frontier molecular orbitals. researchgate.net The predicted absorption bands can be compared with experimentally measured spectra to validate the computational model. researchgate.net In the case of Acid Blue 113, Fourier Transform-Raman spectra were recorded and analyzed to understand the fundamental vibrational modes of the molecule, which aligned with theoretical predictions. nih.govresearchgate.net Such validated models can then be used to predict the spectral behavior of this compound under various environmental conditions, such as changes in pH or solvent polarity.
Molecular Dynamics Simulations for this compound Adsorption and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for understanding how dye molecules like Acid Blue 252 interact with other substances, such as adsorbent surfaces or solvent molecules, over time. nih.gov
MD simulations provide detailed, atomistic insights into the mechanisms of dye adsorption onto solid surfaces, which is a key process in wastewater treatment. nih.gov Studies on the adsorption of dyes at solid-liquid interfaces reveal that interactions are often governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. semanticscholar.org
For example, simulations of dye adsorption onto materials like activated carbon or chitosan-based composites show how the dye molecules orient themselves at the interface to maximize favorable interactions. nih.govmdpi.com The orientation is influenced by the surface charge of the adsorbent and the distribution of functional groups on the dye molecule. mdpi.com Research on Acid Blue 25 has shown that its adsorption onto pomelo pith is influenced by electrostatic and hydrogen bonding interactions. mdpi.com Similarly, its interaction with activated carbon is affected by its hydrophobicity and its single sulfonate group. semanticscholar.org MD simulations can elucidate these binding preferences and the dynamics of how dye molecules displace solvent molecules at the surface.
The behavior of a dye molecule is significantly influenced by its interaction with the surrounding solvent (typically water). MD simulations can model the solvation shell that forms around the this compound molecule, revealing how water molecules orient themselves around its hydrophilic (sulfonate groups) and hydrophobic (aromatic rings) regions.
These simulations also allow for conformational analysis, exploring the different shapes the molecule can adopt in solution. The flexibility or rigidity of the dye's structure affects its properties, including its adsorption affinity and reactivity. Understanding the stable conformations and the energy barriers between them is crucial for predicting how the dye will behave in a dynamic aqueous environment.
Kinetic and Thermodynamic Modeling of Processes Involving this compound
Kinetic and thermodynamic modeling is essential for quantifying the rates and feasibility of processes such as adsorption and degradation.
Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe how quickly a dye is removed from solution. nih.gov Numerous studies on the adsorption of acid dyes, including Acid Blue 25 and Acid Blue 113, have found that the process is often best described by the pseudo-second-order model. mdpi.comresearchgate.netmdpi.com This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. mdpi.commdpi.com Intraparticle diffusion models are also used to determine if the diffusion of the dye into the pores of the adsorbent is the rate-controlling step. nih.gov
Thermodynamic analysis provides information about the spontaneity and nature of the adsorption process. Parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data at different temperatures.
Gibbs Free Energy (ΔG°): Negative values indicate that the adsorption process is spontaneous.
Enthalpy (ΔH°): A positive value suggests an endothermic process (adsorption increases with temperature), while a negative value indicates an exothermic process.
Entropy (ΔS°): A positive value reflects increased randomness at the solid-liquid interface during adsorption.
Studies on Acid Blue 25 adsorption have shown the process to be endothermic and spontaneous. mdpi.comresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters for Adsorption of Related Acid Dyes This table compiles data from studies on C.I. Acid Blue 25 as an analogue for this compound.
| Adsorbent | Kinetic Model | Thermodynamic Parameter | Value |
| Pomelo Pith mdpi.com | Pseudo-second-order | ΔG° (kJ/mol) | Decreases with temp. (e.g., -1.33 at 293K) |
| ΔH° (kJ/mol) | +29.7 | ||
| ΔS° (J/mol·K) | +106 | ||
| Chicory Leaf Powder researchgate.net | Pseudo-second-order | ΔG° (kJ/mol) | Varies with temp. |
| ΔH° (kJ/mol) | +1.81 | ||
| ΔS° (J/mol·K) | +0.01 | ||
| Diatomite researchgate.net | Pseudo-second-order | Max Adsorption Capacity (mg/g) | 19.88 |
Determination of Reaction Rate Constants and Order of Reaction
The study of reaction kinetics for the degradation or adsorption of C.I. Acid Blue 25 is crucial for understanding the rate-controlling steps and optimizing the efficiency of removal processes. The order of the reaction and the corresponding rate constants are typically determined by fitting experimental data to various kinetic models, most commonly the pseudo-first-order and pseudo-second-order models.
In the context of photocatalytic degradation, the process has been observed to follow pseudo-first-order kinetics. For instance, a study on the degradation of Acid Blue 25 using zinc oxide nanoparticles synthesized from Senna siamea flower extracts reported that the degradation process conformed well to the pseudo-first-order kinetic pathway. researchgate.net This model assumes that the rate of reaction is directly proportional to the concentration of one of the reactants.
For adsorption processes, the kinetics are often evaluated using both pseudo-first-order and pseudo-second-order models. The pseudo-second-order model frequently provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netyoutube.com
A study on the adsorption of Acid Blue 25 onto pomelo pith found that the process followed pseudo-second-order kinetics, with a determined rate constant. nih.gov This indicates that the rate of adsorption is proportional to the square of the number of unoccupied active sites on the adsorbent. Similarly, research on the adsorption of Acid Blue dyes onto activated charcoal also showed that the pseudo-second-order model was more suitable than the pseudo-first-order model. researchgate.net
The selection of the most appropriate kinetic model is based on the correlation coefficient (R²) values obtained from the linear regression of the model's equation. A higher R² value, typically closer to 1, indicates a better fit of the model to the experimental data.
Below is a data table summarizing representative kinetic parameters for C.I. Acid Blue 25 from various studies.
| Adsorbent/Process | Kinetic Model | Rate Constant | Correlation Coefficient (R²) | Reference |
| Pomelo Pith | Pseudo-second-order | 0.007 g mg⁻¹ min⁻¹ | Not Specified | nih.gov |
| Zinc Oxide Nanoparticles (Photocatalysis) | Pseudo-first-order | Not Specified | Not Specified | researchgate.net |
| Activated Charcoal | Pseudo-second-order | Not Specified | Not Specified | researchgate.net |
Derivation of Adsorption Isotherm and Kinetic Models
Adsorption isotherm models are essential for describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent surface at a constant temperature. The Langmuir and Freundlich isotherm models are the most commonly used to analyze the adsorption of C.I. Acid Blue 25.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. core.ac.ukaensiweb.com The model is represented by the equation:
where:
qe is the amount of dye adsorbed at equilibrium (mg/g)
Ce is the equilibrium concentration of the dye in the solution (mg/L)
Qm is the maximum monolayer adsorption capacity (mg/g)
KL is the Langmuir constant related to the energy of adsorption (L/mg)
The Freundlich isotherm model is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. core.ac.ukaensiweb.com The model is given by the equation:
where:
KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ)
n is the Freundlich constant related to the adsorption intensity
Research on the adsorption of Acid Blue 25 onto pomelo pith demonstrated that the Langmuir isotherm model provided a good fit for the experimental data, suggesting a homogeneous monolayer adsorption process. nih.gov The maximum adsorption capacity (Qm) was determined to be 26.9 mg g⁻¹. nih.gov
The following table presents a summary of adsorption isotherm parameters for C.I. Acid Blue 25 from a representative study.
| Adsorbent | Isotherm Model | Qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |
| Pomelo Pith | Langmuir | 26.9 | 0.142 (converted from 3.36 dm³/mmol) | Not Applicable | Not Applicable | Not Specified | nih.gov |
The kinetic modeling for the adsorption of C.I. Acid Blue 25, as discussed in the previous section, predominantly points towards a pseudo-second-order mechanism. This model, along with the Langmuir isotherm, provides a comprehensive understanding of the adsorption dynamics, indicating a chemisorption process on a monolayer surface.
Environmental Fate and Transport of C.i. Acid Blue 252 in Aquatic and Terrestrial Systems
Persistence and Environmental Stability of C.I. Acid Blue 252
No data were found regarding the persistence and environmental stability of this compound. Information on its resistance to abiotic degradation processes like hydrolysis or photolysis, or its biological degradation, is not present in the available literature.
Sorption and Desorption Dynamics in Soil and Sediment Matrices
There is no available research on the sorption and desorption behavior of this compound in soil and sediment. Therefore, key parameters such as the soil organic carbon-water partitioning coefficient (Koc) or Freundlich/Langmuir adsorption constants are unknown for this compound.
Mobility and Leaching Potential in Various Environmental Compartments
Without sorption data, the mobility and leaching potential of this compound cannot be determined. Its likelihood of moving through the soil profile and reaching groundwater is currently uncharacterized.
Environmental Pathways and Transformation Products of this compound
No studies were identified that investigate the environmental pathways or identify the transformation and degradation products of this compound. The specific metabolites that may form during biotic or abiotic degradation processes remain unknown.
Emerging Research Directions and Future Outlook for C.i. Acid Blue 252 Research
Integration of C.I. Acid Blue 252 Research with Sustainable Chemical Technologies
A significant research trajectory for this compound and related anthraquinone (B42736) dyes involves developing sustainable technologies for their management, particularly in treating industrial effluents. ijbpas.com The complex and stable aromatic structure of these dyes makes them resistant to conventional degradation, prompting research into advanced, eco-friendly remediation methods. ijcmas.comfrontiersin.org
Photocatalytic Degradation: Advanced Oxidation Processes (AOPs), especially photocatalysis, represent a promising frontier. Research has demonstrated the effective decolorization of Acid Blue 25, a structurally similar dye, using various nanocatalysts. Studies show that nitrogen-doped titanium dioxide (N-TiO2) can decolorize nearly 100% of Acid Blue 25 within an hour under specific pH conditions. nih.gov The efficiency of this process is influenced by parameters such as catalyst dose, initial dye concentration, and solution pH. nih.gov Further enhancements have been achieved by creating composites, such as graphene-based N-doped titania (NTiO2-RGO), which also show high efficacy in dye degradation. niscpr.res.in Another avenue involves green-synthesized zinc oxide (ZnO) nanoparticles, which have achieved 99% degradation of acid blue dye under visible light irradiation. researchgate.net
Biodegradation: Bioremediation offers a cost-competitive and environmentally friendly alternative to physicochemical treatments. ijcmas.com Research into the microbial degradation of anthraquinone dyes is a growing field. nih.gov Studies have isolated bacterial and fungal consortia capable of decolorizing and degrading Acid Blue 25. ijbpas.comijcmas.com For instance, a consortium of five bacterial isolates demonstrated 86% decolorization of Acid Blue 25 when yeast extract was used as a nitrogen source. ijcmas.com The bacterium Klebsiella sp. was identified as a particularly efficient single organism for this process. ijcmas.com Similarly, mycoremediation using fungal consortia has been shown to effectively break down Acid Blue-25, with the degradation process initiated by the cleavage of the chromophore by the enzyme anthraquinone reductase. ijbpas.com
| Method | Catalyst/Organism | Key Conditions | Efficiency | Source |
|---|---|---|---|---|
| Photocatalysis | Nitrogen-doped Titania (N-TiO₂) | pH 3.0 | ~100% decolorization in 1 hour | nih.gov |
| Photocatalysis | Graphene based N-doped Titania (NTiO₂-RGO) | Initial dye conc.: 18 μmol L⁻¹ | High decolourisation percentage | niscpr.res.in |
| Photocatalysis | Zinc Oxide (ZnO) Nanoparticles | 150 mg catalyst, 10 mg/L dye conc. | 99% degradation in 150 minutes | researchgate.net |
| Biodegradation | Bacterial Consortium (five isolates) | Static condition, with yeast extract | 86% decolorization | ijcmas.com |
| Mycoremediation | Fungal Consortium-10 | 8 days incubation | Complete degradation confirmed by HPLC, GC-MS | ijbpas.com |
Novel Research Applications of this compound in Advanced Materials Science
Beyond its traditional use in textiles, research is uncovering novel applications for this compound and other anthraquinone dyes in the field of advanced materials science. theasengineers.comspecialchem.com These applications leverage the unique chemical and optical properties of the dye molecules.
Smart Materials and Sensors: One of the most innovative research directions is the incorporation of anthraquinone dyes into intelligent packaging materials. For example, researchers have developed smart sensors for food freshness by printing patterns with pH-sensitive anthraquinone dyes. mdpi.com These sensors exhibit a clear and sensitive color change in response to pH variations, indicating the freshness of the packaged food. mdpi.com This application opens up possibilities for this compound in creating responsive materials for monitoring environmental or biological conditions.
Functional Polymers for Environmental Remediation: Another area of research involves modifying polymers with acid dyes to create functional materials for environmental applications. A study demonstrated that natural (maize stalk) and synthetic (Amberlite XAD7HP) polymers loaded with Acid Blue 113 could be used for the selective removal of heavy metal ions like Cr³⁺, Zn²⁺, and Mn²⁺ from acidic wastewater. nih.gov The dye-loaded polymer acts as a chelate material, where the functional groups of the dye molecule bind with specific metal ions, thus removing them from the solution. nih.gov This suggests a future role for this compound in the development of advanced adsorbent materials.
Other Niche Applications: Acid dyes are also being explored in other specialized fields. Their properties make them suitable for use in ink formulations for inkjet printers and markers. saujanyaexports.com In the medical and biological sciences, they are used as histological stains to color basic tissue proteins for microscopic examination, aiding in research and diagnosis. saujanyaexports.commedchemexpress.com
| Application Area | Material System | Function of the Dye | Potential Use for Acid Blue 252 | Source |
|---|---|---|---|---|
| Smart Packaging | Printed patterns on paper packaging | Acts as a pH-sensitive color-changing sensor | Development of freshness indicators | mdpi.com |
| Environmental Remediation | Natural and synthetic polymers loaded with dye | Acts as a chelating agent for heavy metal ions | Creating selective adsorbents for wastewater treatment | nih.gov |
| Ink Formulation | Solvent-based inks | Provides coloration for printers, markers | Use in specialized, high-performance inks | saujanyaexports.com |
| Medical Research | Histological slides | Stains basic tissue proteins for microscopic viewing | Application in diagnostic and research staining | saujanyaexports.commedchemexpress.com |
Identification of Interdisciplinary Research Gaps and Opportunities in Acid Blue Dye Chemistry
The future of research involving this compound is also defined by existing gaps in knowledge and the interdisciplinary opportunities they present. While significant progress has been made, several areas require deeper investigation.
Elucidation of Biodegradation Pathways: Although various microorganisms are known to decolorize anthraquinone dyes, the specific metabolic pathways and enzymes involved are often not clearly elucidated. nih.govacs.org There is a considerable gap in understanding the intermediate metabolites formed during degradation and the genetic basis for the enzymatic processes. ijbpas.com Future research using transcriptomics, proteomics, and metabolomics could reveal the precise mechanisms, enabling the optimization of bioremediation systems. frontiersin.orgmdpi.com
Discovery of Novel Dye-Degrading Enzymes: The search for more robust and efficient enzymes for dye degradation is a key opportunity. frontiersin.org Metagenomic approaches, which involve analyzing the genetic material from diverse environmental samples (like soil from contaminated sites), could lead to the discovery of novel enzymes with high specificity and activity towards recalcitrant dyes like this compound. frontiersin.orgnih.gov
Development of Integrated and Hybrid Treatment Systems: While individual technologies show promise, future research should focus on integrated systems that combine biological and physicochemical processes. For instance, combining photocatalysis with microbial degradation could lead to more complete mineralization of the dye. researchgate.net Another opportunity lies in developing more effective immobilized bioreactors, where fungal or bacterial biomass is fixed onto carriers like light-expanded clay aggregate (LECA), enhancing efficiency and preventing the accumulation of toxic byproducts. nih.gov
Synthesis of Eco-Friendly Dyes: A major long-term opportunity lies in molecular innovation: designing and synthesizing new dye molecules that are inherently more sustainable. This involves creating dyes that are not only high-performance but also readily biodegradable or compatible with advanced, water-saving dyeing technologies like supercritical fluid dyeing and plasma dyeing. researchgate.net This represents a shift from "end-of-pipe" treatment to pollution prevention at the source.
Q & A
Q. Q1. What are the key structural characteristics of C.I. Acid Blue 252 that influence its dyeing efficiency and stability in aqueous solutions?
Methodological Answer: this compound belongs to the anthraquinone sulfonic acid class, characterized by sulfonate groups (-SO₃⁻) that enhance water solubility and electrostatic interactions with substrates. Its planar anthraquinone backbone facilitates π-π stacking, critical for adsorption on cellulose or protein-based fibers . To validate structural influences:
- Use UV-Vis spectroscopy to correlate absorption maxima (e.g., ~600–650 nm) with conjugation length.
- Conduct zeta potential measurements to assess sulfonate group contribution to solubility and binding kinetics.
- Compare dyeing efficiency under varying pH (3–7) to isolate protonation effects on sulfonate functionality .
Q. Q2. How can researchers design a reproducible synthesis protocol for this compound?
Methodological Answer: Synthesis protocols should prioritize reaction kinetics and purity control:
- Reaction Optimization : Adapt methodologies from analogous dyes (e.g., C.I. Acid Blue 9), where sulfonation and condensation steps are temperature-dependent. For example, maintain 85–100°C for sulfonation to ensure complete reactant conversion .
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 600–650 nm) to monitor intermediate formation.
- Yield Maximization : Apply fractional factorial design to test variables (e.g., catalyst concentration, solvent ratio). Document deviations using error propagation models .
Advanced Research Questions
Q. Q3. What kinetic models are appropriate for studying the formation of this compound under varying catalytic conditions?
Methodological Answer: Kinetic studies require multi-temperature experiments and Arrhenius analysis:
- Rate Law Determination : Conduct time-resolved UV-Vis spectroscopy to track leuco compound formation (e.g., 2-formylbenzenesulfonate condensation). For Acid Blue 9, second-order kinetics were observed; similar approaches apply to Acid Blue 252 .
- Activation Energy (Ea) : Calculate Ea using the Arrhenius equation (). For Acid Blue 9, ranged 50–70 kJ/mol depending on solvent .
- Catalyst Screening : Compare homogeneous (e.g., H₂SO₄) vs. heterogeneous catalysts (e.g., ion-exchange resins) via turnover frequency (TOF) metrics .
Q. Q4. How can researchers resolve contradictions in adsorption data for this compound on heterogeneous substrates?
Methodological Answer: Adsorption inconsistencies often stem from substrate porosity or pH-dependent charge variations:
- Isotherm Modeling : Test Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surface) models. For Acid Blue 25, Langmuir fits better at pH 3–5 due to electrostatic dominance .
- Error Mitigation : Use Brunauer-Emmett-Teller (BET) analysis to quantify substrate surface area. Replicate experiments with controlled humidity to minimize capillary condensation artifacts .
- Statistical Validation : Apply ANOVA to compare adsorption capacities across substrates (e.g., mica vs. cellulose). Report confidence intervals (95%) for equilibrium constants .
Q. Q5. What strategies are effective for analyzing degradation byproducts of this compound under oxidative conditions?
Methodological Answer: Degradation pathways require advanced spectral and chromatographic techniques:
- LC-MS/MS : Identify sulfonated anthraquinone fragments (e.g., m/z 300–500). Use collision-induced dissociation (CID) to confirm structural breakdown.
- Toxicity Profiling : Pair with Vibrio fischeri bioassays to correlate byproduct concentration with ecotoxicity.
- Quantum Chemistry : Compute Fukui indices via DFT to predict reactive sites for oxidation (e.g., C-9/C-10 positions) .
Methodological Frameworks
Q6. How should researchers formulate hypothesis-driven questions for studying this compound’s photostability?
Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. Q7. What statistical approaches are recommended for reconciling conflicting solubility data of this compound in polar aprotic solvents?
Methodological Answer:
- Outlier Detection : Apply Grubbs’ test to identify anomalous data points.
- Multivariate Regression : Model solubility as a function of solvent polarity () and hydrogen-bond donor capacity.
- Uncertainty Quantification : Report expanded uncertainties () for solubility measurements using ISO/IEC GUIDE 98-3 .
Data Presentation and Reproducibility
Q. Q8. How can researchers ensure reproducibility in spectral data for this compound across laboratories?
Methodological Answer:
- Standardized Protocols : Calibrate instruments using NIST-traceable standards (e.g., holmium oxide for UV-Vis).
- Metadata Reporting : Include excitation/emission slit widths, solvent batch numbers, and temperature controls .
- Interlab Studies : Participate in round-robin tests to validate molar extinction coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
